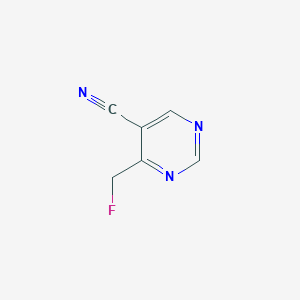
5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a β-keto ester with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction forms the isoxazole core structure.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Attachment of the tert-Butyl-Phenyl Group: The tert-butyl-phenyl group can be attached via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Additionally, solvent recycling and purification steps are implemented to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted isoxazole derivatives.
Applications De Recherche Scientifique
5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a tert-butyl group and similar structural features.
4-(1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Shares the tert-butyl and phenyl groups but differs in the core structure.
Uniqueness
5-Amino-3-(4-tert-butyl-phenyl)-isoxazole-4-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
methyl 5-amino-3-(4-tert-butylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)10-7-5-9(6-8-10)12-11(14(18)19-4)13(16)20-17-12/h5-8H,16H2,1-4H3 |
Clé InChI |
SINVRVIOTCDSLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


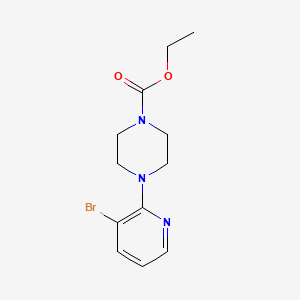
![5-chloro-N-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122631.png)
![5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B15122636.png)
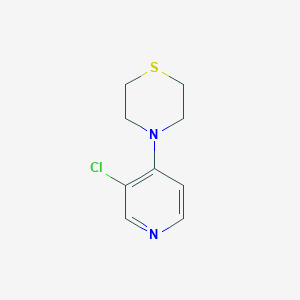

![1-(2,6-Dimethylphenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B15122646.png)
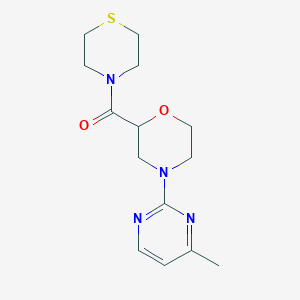
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine](/img/structure/B15122659.png)
![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(2-methylpropyl)amine](/img/structure/B15122668.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B15122670.png)
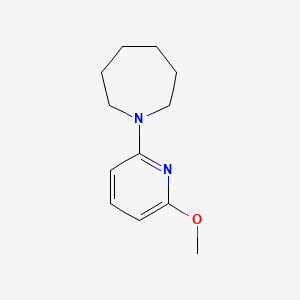
![2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B15122682.png)
![5-ethyl-2-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B15122690.png)
